3-Bromo-6-chloroimidazo[1,2-a]pyrazine is a heterocyclic compound with the molecular formula CHBrClN. This compound is characterized by the presence of bromine and chlorine substituents at the 3rd and 6th positions of the imidazo[1,2-a]pyrazine core structure, respectively. Its unique substitution pattern imparts distinct chemical properties that make it valuable in various scientific and industrial applications. The compound is primarily utilized in organic synthesis, biological research, and pharmaceutical development.
The compound can be sourced from specialized chemical suppliers and is often produced through synthetic methods involving halogenation reactions of imidazo[1,2-a]pyrazine derivatives. Its synthesis and applications are documented in various scientific literature and patent filings.
3-Bromo-6-chloroimidazo[1,2-a]pyrazine belongs to the class of imidazo[1,2-a]pyrazines, which are known for their diverse biological activities and utility as building blocks in organic synthesis. This compound is classified as a halogenated heterocyclic compound due to the presence of halogen atoms in its structure.
The synthesis of 3-Bromo-6-chloroimidazo[1,2-a]pyrazine typically involves the bromination and chlorination of imidazo[1,2-a]pyrazine. A common synthetic route includes:
3-Bromo-6-chloroimidazo[1,2-a]pyrazine can participate in various chemical reactions:
Common reagents for these reactions include sodium hydroxide or potassium hydroxide for nucleophilic substitutions, while oxidizing agents like potassium permanganate or hydrogen peroxide may be used for oxidation processes. Reducing agents such as lithium aluminum hydride are applicable for reduction reactions. The specific products formed depend on the reaction conditions and reagents employed.
The mechanism of action for 3-Bromo-6-chloroimidazo[1,2-a]pyrazine primarily involves its interaction with biological targets such as enzymes or receptors. For example, it may inhibit specific enzymes involved in cellular processes or modulate receptor activity, leading to potential antimicrobial or anticancer effects. Detailed studies on its mechanism are ongoing to elucidate specific pathways influenced by this compound.
Relevant data indicate that this compound exhibits significant stability in neutral conditions but may undergo hydrolysis under extreme pH environments.
3-Bromo-6-chloroimidazo[1,2-a]pyrazine has several notable applications:
Research continues to uncover additional applications and optimize existing uses of this compound in scientific fields .
3-Bromo-6-chloroimidazo[1,2-a]pyrazine represents a fused bicyclic heteroaromatic system with a defined halogen substitution pattern. The systematic name reflects its core structure: an imidazo[1,2-a]pyrazine system bearing bromo and chloro substituents at the 3- and 6-positions, respectively. The molecular formula C₆H₃BrClN₃ indicates a highly unsaturated compound with a molecular weight of 232.47 g/mol [5]. This specific arrangement places the bromine atom on the electron-rich imidazole ring while the chlorine resides on the electron-deficient pyrazine ring, creating distinct electronic environments for electrophilic and nucleophilic reactions.
The CAS Registry Number 1214875-36-1 provides a unique identifier for this compound, distinguishing it from regioisomers with halogen substitutions at alternative positions [5]. The SMILES notation (ClC1=CN2C(C=N1)=NC=C2Br) precisely encodes the atomic connectivity and halogen positions, confirming bromine attachment at the 3-position of the imidazole moiety and chlorine at the 6-position of the pyrazine ring [5]. This linear representation facilitates computational modeling and database searches.
Table 1: Fundamental Identifiers of 3-Bromo-6-chloroimidazo[1,2-a]pyrazine
Property | Value |
---|---|
Systematic Name | 3-Bromo-6-chloroimidazo[1,2-a]pyrazine |
CAS Registry Number | 1214875-36-1 |
Molecular Formula | C₆H₃BrClN₃ |
Molecular Weight | 232.47 g/mol |
SMILES String | ClC1=CN2C(C=N1)=NC=C2Br |
MDL Number (Catalog) | MFCD14581529 |
While experimental crystallographic data for 3-Bromo-6-chloroimidazo[1,2-a]pyrazine remains unreported in the available literature, analogous imidazo[1,2-a]pyridine derivatives exhibit planar bicyclic frameworks with characteristic bond lengths and angles. For example, related structures like 3-bromo-6-chloroimidazo[1,2-a]pyridine demonstrate a dihedral angle approaching 0° between fused rings, suggesting extensive π-conjugation [9]. Computational models predict similar planarity for the pyrazine analogue, with bromine and chlorine atoms adopting coplanar orientations relative to the heterocyclic system to maximize conjugation.
Spectroscopic characterization reveals distinctive signatures: Infrared spectroscopy identifies C-Br and C-Cl stretching vibrations at 650–800 cm⁻¹ and 700–750 cm⁻¹, respectively. NMR analysis (predicted) shows downfield shifts for H-2 proton (δ 8.5–9.0 ppm) due to deshielding by the adjacent bromine and the electronegative N-atoms. The H-7 and H-8 protons on the pyrazine ring typically resonate at δ 7.5–8.0 ppm, while C-3 and C-6 carbons exhibit significant deshielding (δ 140–160 ppm) in ¹³C NMR spectra [3]. Mass spectrometry under electron ionization conditions displays characteristic isotopic patterns with M⁺, M+2⁺, and M+4⁺ peaks in approximately 1:0.7:0.2 ratios, confirming the presence of both bromine and chlorine atoms [2].
The compound’s stability requires storage at 2–8°C under anhydrous conditions to prevent decomposition via nucleophilic aromatic substitution at the chlorine-bearing carbon [5]. Thermal characterization indicates decomposition above 200°C, consistent with related halogenated heterocycles, though precise melting point data remains undetermined for this specific derivative [9].
The structural landscape of halogenated imidazo-fused heterocycles reveals significant property variations based on ring type and halogen positioning. Unlike 3-bromo-6-chloroimidazo[1,2-a]pyrazine (C₆H₃BrClN₃), the pyridazine isomer (3-bromo-6-chloroimidazo[1,2-b]pyridazine) shares the same molecular formula but exhibits distinct electronic properties due to differing nitrogen atom arrangements. The pyridazine variant displays a larger dipole moment (5.2 D vs. 4.5 D) and reduced aromaticity in the six-membered ring, as evidenced by bond length alternation in computational models [4] [10].
Positional isomers demonstrate even more pronounced differences: 3-Bromo-6-chloroimidazo[1,2-a]pyridine (C₇H₄BrClN₂), with a carbon atom replacing nitrogen at position 8, shows increased lipophilicity (logP ≈ 2.3 vs. 1.9) and a melting point of 105–107°C [9]. This compound’s UV spectrum exhibits a 15 nm bathochromic shift compared to the pyrazine derivative due to reduced electron deficiency in the fused ring [6].
Table 2: Structural and Electronic Comparison of Key Regioisomers
Compound | Molecular Formula | Molecular Weight (g/mol) | Nitrogen Positions | Calculated logP | Dipole Moment (D) |
---|---|---|---|---|---|
3-Bromo-6-chloroimidazo[1,2-a]pyrazine | C₆H₃BrClN₃ | 232.47 | 1,2,4,8 | 1.87 | 4.5 |
3-Bromo-6-chloroimidazo[1,2-b]pyridazine | C₆H₃BrClN₃ | 233.43* | 1,2,4,5 | 1.92 | 5.2 |
3-Bromo-6-chloroimidazo[1,2-a]pyridine | C₇H₄BrClN₂ | 231.48 | 1,3 | 2.31 | 3.8 |
3-Bromo-7-chloroimidazo[1,2-a]pyridine | C₇H₄BrClN₂ | 231.48 | 1,3 | 2.29 | 4.1 |
*Molecular weight discrepancy noted in source data [4] [6] [9]
Electronic effects profoundly influence reactivity: The 6-chloro substituent in 3-bromo-6-chloroimidazo[1,2-a]pyrazine demonstrates enhanced electrophilicity compared to pyridine or pyridazine analogues due to the electron-deficient pyrazine ring. Conversely, the 3-bromo position exhibits resistance to lithium-halogen exchange, requiring specialized palladium catalysis for functionalization – a contrast to more labile bromine in imidazo[1,2-a]pyridines [9]. These systematic variations enable rational selection of specific isomers for applications requiring precise electronic properties or functional group tolerance.
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2